molecular formula C14H14BrNO3 B5670835 ethyl 1-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 1-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B5670835
M. Wt: 324.17 g/mol
InChI Key: UVKOXVREYBLJFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including compounds similar to ethyl 1-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, has been explored through various methods. A notable approach involves the reaction between 2H-azirines and enamines, yielding pyrrole-2-carboxylic acid derivatives. This method has shown moderate to high yields and highlights the versatility of pyrrole synthesis techniques (Law et al., 1984).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives reveals a significant degree of complexity and diversity. X-ray crystallography studies have provided detailed insights into their structure, showcasing how molecules pack in highly coplanar, centrosymmetric, hydrogen-bonded pairs in the case of some derivatives, indicating the potential for hydrogen bonding and molecular interactions in solid states (Patel et al., 2012).

Chemical Reactions and Properties

Pyrrole derivatives undergo various chemical reactions, including cyclocondensation and spiro heterocyclization, leading to a wide range of compounds with distinct properties. These reactions are crucial for the synthesis of complex molecules and for expanding the utility of pyrrole-based compounds in different chemical domains (Lebedˈ et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are pivotal for understanding the behavior of these compounds under different conditions. Studies on similar compounds have shown a range of melting points and solubility behaviors, influencing their application in synthesis and industrial processes.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with various reagents, define the applications of pyrrole derivatives. Their ability to participate in hydrogen bonding, as indicated by the presence of bifurcated N-H...O hydrogen bonds in some derivatives, underscores their potential in forming supramolecular structures and in applications requiring specific molecular recognition or assembly (Patel et al., 2012).

properties

IUPAC Name

ethyl 1-(4-bromophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-3-19-14(18)12-8-13(17)16(9(12)2)11-6-4-10(15)5-7-11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKOXVREYBLJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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